(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of dichloro and hydroxy groups on one phenyl ring and a pyridinyl group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dichloro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2-hydroxybenzoic acid or 3,5-dichloro-2-hydroxyacetophenone.
Reduction: Formation of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propan-1-ol.
Substitution: Formation of compounds like (E)-1-(3,5-diamino-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to reduced activity of these pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Lacks the dichloro groups, which may affect its biological activity.
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the pyridinyl group, which may influence its chemical reactivity and applications.
Uniqueness
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of both dichloro and pyridinyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups can enhance its reactivity and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-9-7-11(14(19)12(16)8-9)13(18)5-4-10-3-1-2-6-17-10/h1-8,19H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDGLNDCTUQBAE-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323812 | |
Record name | (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5289-99-6 | |
Record name | (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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